molecular formula C18H17D9N4O2 B1164629 AB-PINACA-d9 (exempt preparation)

AB-PINACA-d9 (exempt preparation)

Cat. No.: B1164629
M. Wt: 339.5
InChI Key: GIMHPAQOAAZSHS-XKXPCLCBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry systematic name for AB-PINACA-d9 is N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indazole-3-carboxamide. This nomenclature reflects the compound's structural foundation based on an indazole core with specific substitutions at the nitrogen and carbon positions. The compound maintains the Chemical Abstracts Service registry number 2484976-98-7, which uniquely identifies this deuterated variant in chemical databases.

The molecular formula C18H17D9N4O2 indicates the presence of eighteen carbon atoms, seventeen hydrogen atoms, nine deuterium atoms, four nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 339.5 grams per mole. Alternative systematic nomenclature includes N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indazole-3-carboxamide, which emphasizes the stereochemical configuration at the chiral center and the specific positioning of deuterium atoms.

The compound falls under the broader classification of synthetic cannabinoid receptor agonists, specifically within the indazole-3-carboxamide structural class. Regulatory agencies classify AB-PINACA-d9 as a controlled substance due to its structural relationship to the parent compound AB-PINACA, despite its intended use as an analytical reference standard rather than for pharmacological applications.

Molecular Structure and Isotopic Labeling (Deuteration Pattern)

The molecular architecture of AB-PINACA-d9 features a tricyclic indazole core system linked to a pentyl chain and an aminocarbonyl-methylpropyl substituent. The deuteration pattern specifically targets the pentyl side chain, where nine hydrogen atoms have been systematically replaced with deuterium isotopes. This isotopic substitution occurs at positions 2, 3, 4, 5, and the terminal methyl group of the pentyl chain, creating the designation 2,2,3,3,4,4,5,5,5-d9.

The Standard International Chemical Identifier representation demonstrates the complete structural formula: InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1/i1D3,4D2,5D2,8D2. This notation explicitly identifies the isotopic modifications and stereochemical configuration, with the terminal segment indicating deuterium incorporation at specific carbon positions.

The deuteration strategy preserves the compound's fundamental chemical properties while providing mass spectrometric distinction from the unlabeled parent compound. The nine-deuterium substitution pattern increases the molecular mass by approximately 9 atomic mass units, creating sufficient separation for analytical discrimination during mass spectrometric analysis. The isomeric Simplified Molecular Input Line Entry System notation further illustrates the deuterium placement: [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=N1)C(=O)NC@@HC(=O)N.

Spectroscopic Characterization (NMR, FTIR, and Mass Spectrometry)

Mass spectrometric analysis reveals the protonated molecular ion peak at m/z 340.6, corresponding to the [M+H]+ adduct formation during electrospray ionization. This represents a nine-unit mass increase compared to the unlabeled AB-PINACA, confirming successful deuterium incorporation. The compound demonstrates characteristic fragmentation patterns that facilitate structural identification and quantitative analysis in complex matrices.

High-performance liquid chromatographic separation shows a retention time of 5.30 minutes under specific analytical conditions utilizing a C18 column with methanol and 10 millimolar ammonium acetate mobile phase system (80:20 ratio) at a flow rate of 1.00 milliliters per minute. The chromatographic behavior demonstrates excellent peak symmetry and baseline resolution from related compounds, essential for accurate quantitative determinations.

Ultraviolet-visible spectroscopic analysis identifies the maximum absorption wavelength at 302 nanometers. This spectroscopic property remains consistent with the unlabeled parent compound, confirming that deuterium substitution does not significantly alter the electronic transitions responsible for ultraviolet absorption. The spectral characteristics support identity confirmation and purity assessment during analytical method development.

Purity specifications for AB-PINACA-d9 require a minimum of 98% chemical purity with deuterium incorporation levels exceeding 99% for deuterated forms (d1-d9) and less than 1% d0 (unlabeled) content. These stringent purity requirements ensure analytical reliability and accurate quantitative results when employed as an internal standard.

Crystallographic and Thermal Properties

AB-PINACA-d9 exists as a crystalline solid under standard laboratory conditions, exhibiting well-defined thermal transition properties that support its identification and quality assessment. Differential scanning calorimetric analysis reveals a melting point range of 122-123 degrees Celsius, providing a precise thermal signature for compound identification. This melting point determination falls within the broader specification range of 116-126 degrees Celsius established for quality control purposes.

The crystalline nature of AB-PINACA-d9 contributes to its chemical stability and facilitates accurate gravimetric measurements during analytical standard preparation. X-ray diffraction analysis would provide detailed crystallographic parameters, though specific unit cell dimensions and space group assignments are not currently available in the literature for this deuterated variant.

Thermal stability studies indicate that the compound maintains its structural integrity under typical analytical storage conditions when maintained at -20 degrees Celsius. This storage temperature recommendation prevents thermal degradation and preserves the deuterium labeling pattern essential for its function as an internal standard. The compound demonstrates stability for periods exceeding five years when stored under appropriate conditions.

Thin-layer chromatographic analysis using dichloromethane, methanol, and ammonium hydroxide (90:10:1) as the mobile phase system shows an Rf value of 0.55 on silica gel stationary phase with ultraviolet visualization. This chromatographic behavior provides an additional identification parameter and supports purity assessment through visual inspection of spot uniformity and migration distance.

Properties

Molecular Formula

C18H17D9N4O2

Molecular Weight

339.5

InChI

InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1/i1D3,4D2,5D2,8D2

InChI Key

GIMHPAQOAAZSHS-XKXPCLCBSA-N

SMILES

O=C(N[C@H](C(N)=O)C(C)C)C1=NN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C2=C1C=CC=C2

Synonyms

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(pentyl-2,2/',3,3/',4,4/',5,5,5-d9)-1H-indazole-3-carboxamide

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Stability

AB-PINACA-d9 is characterized by the molecular formula C18H17D9N4O2C_{18}H_{17}D_9N_4O_2 and a molecular weight of 339.50 g/mol. It is a deuterated derivative of AB-PINACA, which enhances its utility as an internal standard in analytical chemistry due to its distinct isotopic signature. The compound is typically prepared as a 1 mg/ml solution in methanol, allowing for precise measurements in various analytical methods .

Stability Studies

Research indicates that AB-PINACA-d9 exhibits significant stability under various conditions. For instance, it remains stable in biological matrices such as blood and urine for extended periods, making it suitable for long-term studies. In one study, AB-PINACA-d9 demonstrated stability across multiple freeze/thaw cycles and maintained integrity during storage at -20°C .

Toxicological Screening

AB-PINACA-d9 is widely used as an internal standard in toxicological analyses to detect synthetic cannabinoids in biological samples. Its unique isotopic composition allows for accurate quantification of parent compounds and their metabolites. For example, it has been successfully employed in the simultaneous determination of various synthetic cannabinoids in postmortem blood samples .

Method Validation

Analytical methods utilizing AB-PINACA-d9 have shown high selectivity and sensitivity. In one validation study, the compound was used to assess the efficiency of extraction processes from blood matrices, yielding process efficiencies between 85.8% and 106.1% across different concentrations . This underscores its effectiveness as a reference standard in toxicological testing.

Driving Under the Influence

A notable application of AB-PINACA-d9 is in studies assessing impaired driving related to synthetic cannabinoid use. Research involving suspected impaired drivers revealed that AB-PINACA was present at varying concentrations, with physiological effects significantly deviating from those typically associated with marijuana use . This highlights the importance of AB-PINACA-d9 in understanding the implications of synthetic cannabinoid consumption on motor skills and public safety.

Co-consumption Studies

Another critical area of research involves the co-consumption of AB-PINACA with other substances, such as ethanol. Studies have indicated that this combination may exacerbate impairment levels, further emphasizing the need for thorough investigations into the effects of synthetic cannabinoids on cognitive and motor functions .

Data Tables

Application AreaFindings/Details
Chemical Stability Stable across multiple freeze/thaw cycles; retains integrity at -20°C
Toxicological Screening High selectivity and sensitivity; process efficiencies between 85.8% - 106.1%
Impaired Driving Cases Concentrations ranged from 0.6–41.3 ng/mL; significant impairment observed
Co-consumption Effects Increased risk of impairment when combined with ethanol

Preparation Methods

Core Synthetic Route

The synthesis of AB-PINACA-d9 begins with a modified indazole carboxamide scaffold. As described in EvitaChem’s protocol, the process involves reacting 1-pentylindazole-3-carboxylic acid with a deuterated amine precursor under Schotten-Baumann conditions. Key steps include:

  • Acylation : The indazole core is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Coupling : The acyl chloride reacts with 2-amino-3-methylbutanamide-d9 (deuterated at nine positions) in the presence of a base such as triethylamine (Et₃N) to form the amide bond.

  • Purification : Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallized from ethanol to achieve >98% purity.

The deuterated side chain is critical for distinguishing AB-PINACA-d9 from non-deuterated analogs in mass spectrometry (MS)-based assays.

Isotopic Labeling Specifics

Deuteration at the nine positions (d9) is achieved using deuterated reagents during the synthesis of the amine precursor. For example, deuterium gas (D₂) is introduced via catalytic hydrogenation of an alkene intermediate using palladium-on-carbon (Pd/C) in a deuterated solvent (e.g., D₂O or CD₃OD). The molecular formula of the final product is C₁₈H₁₇D₉N₄O₂, with a molecular weight of 339.5 g/mol.

Formulation and Stability Protocols

Stock Solution Preparation

AB-PINACA-d9 is typically provided as a 10 mM solution in dimethyl sulfoxide (DMSO). The following table outlines standard stock solution configurations:

Concentration (mM)Volume per 1 mg (mL)Volume per 5 mg (mL)Volume per 10 mg (mL)
12.945514.727529.4551
50.58912.94555.8910
100.29461.47282.9455

Data sourced from GlpBio’s technical documentation.

In Vivo Formulation

For preclinical studies, AB-PINACA-d9 is solubilized using a DMSO-based master liquid mixed with polyethylene glycol 300 (PEG300) and Tween 80:

  • Master Liquid : Dissolve 10 mg of AB-PINACA-d9 in 294.5 μL DMSO (10 mM stock).

  • Working Solution : Combine 10 μL master liquid with 30 μL PEG300, 5 μL Tween 80, and 55 μL distilled water. Vortex and centrifuge to ensure clarity.

Stability tests indicate the formulation remains viable for 1 month at -20°C and 6 months at -80°C.

Analytical Validation Methods

Liquid Chromatography–Mass Spectrometry (LC-MS)

AB-PINACA-d9 is quantified using reversed-phase LC-MS with a C18 column (2.1 × 50 mm, 1.7 μm) and a gradient of 0.1% formic acid in water/acetonitrile. Key parameters:

  • Retention Time : 4.2 minutes.

  • Ionization : Positive electrospray ionization (ESI+) with m/z 340.3 → 232.1 (quantifier ion).

Deuteration reduces matrix effects by shifting the mass-to-charge ratio (m/z) relative to non-deuterated AB-PINACA.

Gas Chromatography–Mass Spectrometry (GC-MS)

GC-MS analysis employs a DB-5MS column (30 m × 0.25 mm) and helium carrier gas. AB-PINACA-d9 elutes at 12.7 minutes, with characteristic fragments at m/z 232 and 145.

Quality Control and Regulatory Compliance

Purity Assessment

Batch purity is verified using:

  • High-Performance Liquid Chromatography (HPLC) : ≥98% purity threshold.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C spectra confirm deuteration efficiency (>99% isotopic enrichment).

DEA Exempt Status

AB-PINACA-d9 is classified as a Schedule I exempt preparation under U.S. Drug Enforcement Administration (DEA) guidelines when used solely for research or forensic analysis. Compliance requires:

  • Documentation of non-human use.

  • Storage in secure, temperature-controlled environments (-20°C).

Applications in Pharmacological Research

Metabolic Studies

AB-PINACA-d9 serves as an internal standard in cytochrome P450 (CYP) inhibition assays. For example, a 2020 study demonstrated its utility in measuring AB-PINACA’s inhibition of CYP2C8 ( K i = 16.9 μM) and CYP3A4 ( K i = 17.6 μM) in human liver microsomes.

Forensic Toxicology

Forensic labs use AB-PINACA-d9 to quantify AB-PINACA in biological samples, achieving limits of detection (LOD) as low as 0.1 ng/mL in blood and urine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AB-PINACA-d9 (exempt preparation)
Reactant of Route 2
AB-PINACA-d9 (exempt preparation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.